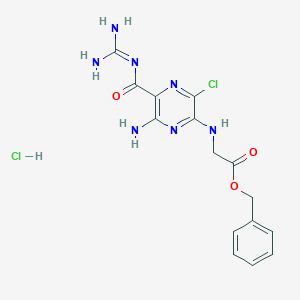![molecular formula C24H34N6O B611602 2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl- CAS No. 1373268-67-7](/img/structure/B611602.png)
2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-
描述
USL-311 是一种针对 CXCR4 (C-X-C 趋化因子受体 4 型) 的小分子抑制剂,CXCR4 是 G 蛋白偶联受体家族的成员。 该化合物已显示出潜在的抗肿瘤活性,使其成为一种很有前景的癌症治疗候选药物 。 USL-311 通过阻止基质细胞衍生因子-1 (SDF-1 或 CXCL12) 与 CXCR4 结合而发挥作用,从而抑制 CXCR4 的活化 .
作用机制
生化分析
Biochemical Properties
USL-311 interacts with the CXCR4 receptor, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) family . It prevents the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 . This interaction plays a crucial role in chemotaxis and angiogenesis, and is upregulated in several tumor cell types .
Cellular Effects
USL-311’s interaction with CXCR4 can result in decreased proliferation and migration of CXCR4-expressing tumor cells . By inhibiting CXCR4 activation, USL-311 may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Upon administration, USL-311 binds to CXCR4, thereby preventing the binding of SDF-1 to CXCR4 and inhibiting CXCR4 activation . This may result in decreased proliferation and migration of CXCR4-expressing tumor cells .
准备方法
现有文献中并没有详细说明 USL-311 的合成路线和反应条件。 已知 USL-311 是以化学式 C24H34N6O 和分子量 422.57 g/mol 合成的一种小分子 。 该化合物通常以固体形式制备,并可溶解在二甲基亚砜 (DMSO) 等溶剂中用于研究目的 .
化学反应分析
USL-311 会经历各种化学反应,主要涉及其与 CXCR4 的相互作用。 该化合物作为 CXCR4 拮抗剂,阻止 SDF-1 与 CXCR4 结合 。 这种抑制会导致表达 CXCR4 的肿瘤细胞增殖和迁移减少 。 该反应的主要产物是抑制 CXCR4 的活化,从而导致肿瘤细胞增殖和迁移减少 .
科学研究应用
相似化合物的比较
属性
IUPAC Name |
6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNVQKARNSSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373268-67-7 | |
| Record name | USL-311 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USL-311 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | USL-311 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does USL311 interact with its target, CXCR4, and what are the downstream effects of this interaction?
A1: USL311 acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] This means that it binds to CXCR4 and blocks the binding of its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). [] By preventing SDF-1 from binding to CXCR4, USL311 inhibits the activation of downstream signaling pathways that are normally triggered by CXCR4 activation. This inhibition can lead to decreased proliferation and migration of tumor cells that express CXCR4. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


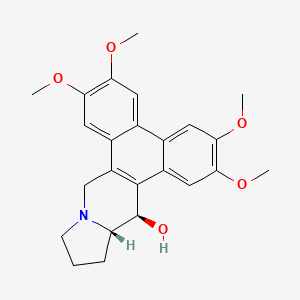
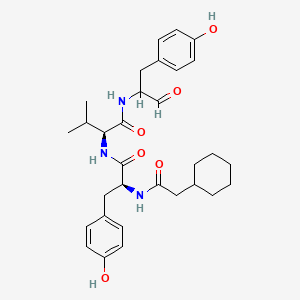
![3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B611523.png)
![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)
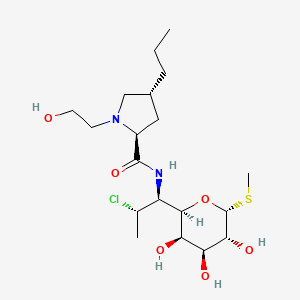
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)
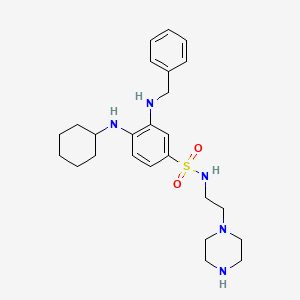

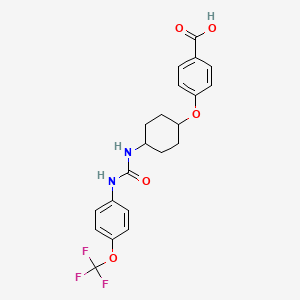
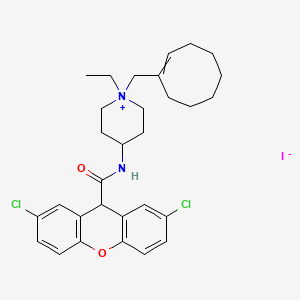
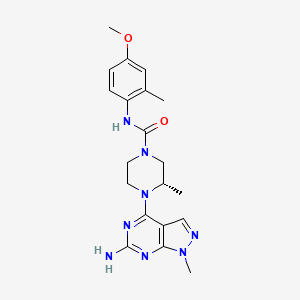
![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)
